molecular formula C5H10Cl2N4O B2442087 5-(Azetidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride CAS No. 2413883-90-4

5-(Azetidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride

Cat. No.: B2442087
CAS No.: 2413883-90-4
M. Wt: 213.06
InChI Key: QEAMIJXJRCJVDF-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride is a heterocyclic compound that contains both azetidine and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

5-(azetidin-3-yl)-1,3,4-oxadiazol-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O.2ClH/c6-5-9-8-4(10-5)3-1-7-2-3;;/h3,7H,1-2H2,(H2,6,9);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDBNVPMDLAAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NN=C(O2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-1,3,4-oxadiazol-2-amine typically involves the formation of the azetidine ring followed by the construction of the oxadiazole ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes green oxidation reactions in microchannel reactors to yield important quaternary heterocyclic intermediates .

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to different amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the azetidine ring, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted oxadiazole and azetidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Antimicrobial Activity

The 1,3,4-oxadiazole ring system, which includes the compound , has been extensively studied for its antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit strong antibacterial and antifungal activities. For instance:

  • Antibacterial Properties : Compounds featuring the 1,3,4-oxadiazole moiety have demonstrated effectiveness against various bacteria such as Staphylococcus aureus and Escherichia coli. In one study, synthesized derivatives showed minimal inhibitory concentrations (MIC) as low as 10.8 μM against these pathogens .
  • Antifungal Activity : Certain derivatives also displayed potent antifungal effects against strains like Candida albicans, with MIC values indicating significant efficacy .

Anti-inflammatory and Analgesic Effects

Research has highlighted the anti-inflammatory properties of compounds containing the oxadiazole structure. One notable study synthesized a series of oxadiazole conjugated pyrimidinones that exhibited analgesic activity surpassing that of standard drugs like Indomethacin. The most effective compound showed over 100% protection in pain models, indicating potential for pain management therapies .

Anticancer Potential

The anticancer properties of 1,3,4-oxadiazole derivatives have gained attention in recent years. Various studies have demonstrated their ability to inhibit tumor growth and induce apoptosis in cancer cells:

  • Mechanism-Based Approaches : Newer research focuses on optimizing these compounds to enhance their anticancer activity through mechanism-based approaches. For example, certain derivatives were shown to effectively inhibit cancer cell proliferation in vitro with promising IC50 values .
  • Synergistic Effects : Some studies have indicated that combining oxadiazole compounds with established chemotherapeutics can enhance therapeutic efficacy, suggesting a role in combination therapy for cancer treatment .

Neuroprotective Effects

Recent findings suggest that certain oxadiazole derivatives may have neuroprotective effects relevant to neurodegenerative diseases such as Alzheimer’s disease. Compounds designed based on ferulic acid exhibited significant inhibition of acetylcholinesterase (AChE), a key enzyme involved in neurodegeneration . The most effective compound showed IC50 values indicating strong potential for therapeutic use in cognitive disorders.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 5-(Azetidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride involves several methodologies that can be optimized for yield and purity. Understanding the structure-activity relationship is crucial for developing more effective derivatives:

Property Details
Synthesis Method Cyclization of acylthiosemicarbazide with oxidants
Yield Optimization Use of mild conditions and eco-friendly reagents
Key Biological Activities Antimicrobial, anti-inflammatory, anticancer

Case Studies

Several case studies illustrate the applications of this compound:

  • Antimicrobial Study : A study on synthesized 1,3,4-oxadiazole derivatives reported significant antibacterial activity against clinical isolates of Staphylococcus aureus, with MIC values demonstrating effectiveness comparable to conventional antibiotics .
  • Cancer Research : In a recent investigation into the anticancer properties of oxadiazole derivatives, researchers reported a new class of compounds that inhibited cancer cell lines effectively, showing promise for future drug development .
  • Neuroprotective Evaluation : A series of experiments evaluated the neuroprotective effects of oxadiazole-based compounds in animal models of Alzheimer’s disease, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azetidin-3-yl)-1,3,4-oxadiazol-2-amine is unique due to its specific combination of azetidine and oxadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

5-(Azetidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on various studies.

The compound is characterized by the presence of an azetidine ring and a 1,3,4-oxadiazole moiety, which are known for their pharmacological relevance. The molecular formula is C7H12Cl2N4OC_7H_{12}Cl_2N_4O, with a molecular weight of approximately 227.10 g/mol .

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with oxadiazole precursors. The general synthetic route includes the following steps:

  • Formation of the Oxadiazole Ring : This usually involves the condensation of hydrazine derivatives with carboxylic acids or their derivatives under acidic conditions.
  • Azetidine Integration : The azetidine moiety is introduced through nucleophilic substitution reactions.

Antimicrobial Activity

Numerous studies have demonstrated that compounds containing the 1,3,4-oxadiazole structure exhibit significant antimicrobial properties. For instance:

  • A study reported that derivatives of 1,3,4-oxadiazoles showed potent antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
  • The compound's structure allows it to interact with bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death.

Anticancer Properties

Research indicates that this compound may possess anticancer properties:

  • In vitro studies have shown that this compound can induce apoptosis in cancer cells by triggering pathways associated with programmed cell death .
  • The cytotoxic effects have been evaluated using MTT assays across various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.

Anti-inflammatory Effects

Compounds with oxadiazole structures are also known for their anti-inflammatory activities:

  • Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory processes .

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of oxadiazole derivatives, a series of compounds were synthesized and tested against multiple pathogens. The results indicated that the presence of the azetidine group enhanced the antimicrobial activity compared to other derivatives lacking this structure.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

This table illustrates that the synthesized compounds exhibited varying degrees of effectiveness against different bacterial strains.

Case Study 2: Anticancer Activity

In another study assessing cytotoxicity against cancer cell lines (e.g., HeLa and MCF7), it was found that:

Cell LineIC50 (µM)
HeLa5
MCF710

These findings suggest that this compound has promising potential as an anticancer agent.

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